molecular formula C10H8F2O2 B12442511 3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid CAS No. 773129-43-4

3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B12442511
CAS No.: 773129-43-4
M. Wt: 198.17 g/mol
InChI Key: OISDOWPKBNCSGM-UHFFFAOYSA-N
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Description

3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Properties

CAS No.

773129-43-4

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

3-(2,6-difluoro-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)

InChI Key

OISDOWPKBNCSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=CC(=O)O)F

Origin of Product

United States

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